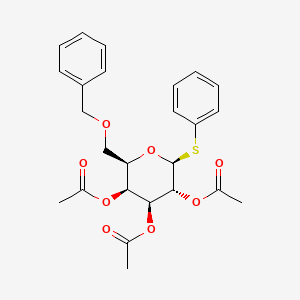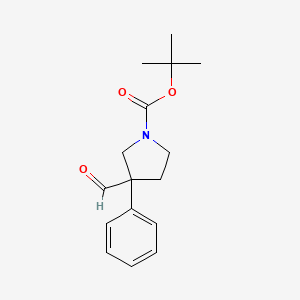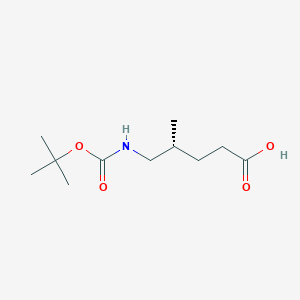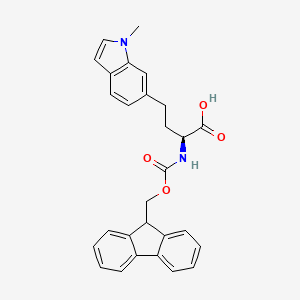
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is a complex organic compound that belongs to the class of amino acids and peptides. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The indole ring structure within the compound suggests potential biological activity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using a coupling reagent like HATU or EDCI in the presence of a base such as DIPEA.
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process of coupling and deprotection. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-CPBA.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, DCM, room temperature.
Reduction: LiAlH4, THF, reflux.
Substitution: Various nucleophiles, solvents like DMF, elevated temperatures.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protected form allows for selective deprotection and coupling, facilitating the construction of complex peptide sequences.
Biology
In biological research, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is studied for its potential interactions with enzymes and receptors. The indole ring structure is known to mimic tryptophan, an essential amino acid, making it useful in studying protein-ligand interactions.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. The indole ring is a common motif in many bioactive molecules, suggesting possible roles in drug development.
Industry
Industrially, this compound is used in the production of synthetic peptides, which are employed in various applications, including pharmaceuticals, diagnostics, and research.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid involves its interaction with specific molecular targets. The indole ring can interact with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-methyl-1H-indol-6-yl)butanoic acid is unique due to its combination of the Fmoc protecting group and the indole ring structure. This combination allows for selective reactions and potential biological activity, making it a valuable compound in various fields of research.
特性
分子式 |
C28H26N2O4 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1-methylindol-6-yl)butanoic acid |
InChI |
InChI=1S/C28H26N2O4/c1-30-15-14-19-12-10-18(16-26(19)30)11-13-25(27(31)32)29-28(33)34-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-10,12,14-16,24-25H,11,13,17H2,1H3,(H,29,33)(H,31,32)/t25-/m0/s1 |
InChIキー |
BGXMHWCHQNQHEA-VWLOTQADSA-N |
異性体SMILES |
CN1C=CC2=C1C=C(C=C2)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CN1C=CC2=C1C=C(C=C2)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
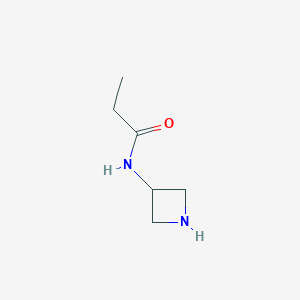

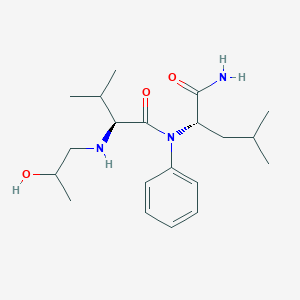
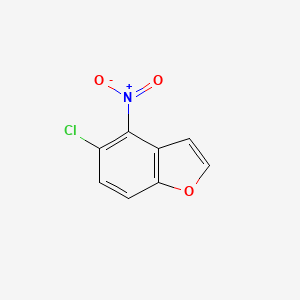
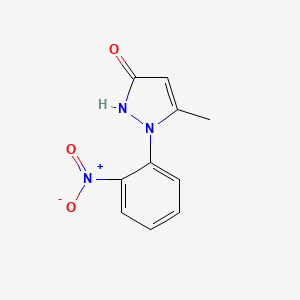
![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

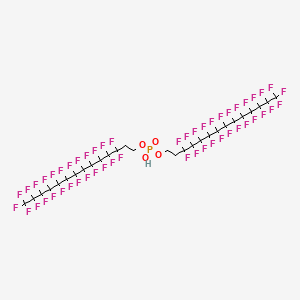
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
